Metabolic Stability: Resistance to 15-PGDH Inactivation Versus Native PGE2
Unlike native PGE2, which is rapidly degraded by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), 15-methyl-15S-PGE2 is completely resistant to this primary metabolic pathway. This resistance is a direct consequence of the 15S-methyl substitution [1]. The study demonstrates that while both 15(S)-15-methyl-PGE2 and 15(S)-15-methyl-PGF2α are resistant to 15-PGDH, 15(S)-15-methyl-PGE2 can be converted to the corresponding PGF2α derivative by PGE-9-keto-reductase, indicating a distinct metabolic fate compared to the parent compound [1].
| Evidence Dimension | Susceptibility to 15-hydroxyprostaglandin dehydrogenase (15-PGDH) metabolism |
|---|---|
| Target Compound Data | Resistant to 15-PGDH action |
| Comparator Or Baseline | PGE2: Rapidly inactivated by 15-PGDH |
| Quantified Difference | Qualitative resistance vs. rapid inactivation (not quantified numerically in this source) |
| Conditions | In vitro enzyme assay |
Why This Matters
This metabolic stability explains the compound's superior oral bioavailability and prolonged duration of action in vivo, making it a more reliable and potent tool for long-term pharmacological studies than PGE2.
- [1] Salmon, J. A., Ng, B. C., & Karim, S. M. M. (1975). A radioimmunoassay of 15(S) 15 methyl prostaglandin F2α. Prostaglandins, 9(3), 339-346. View Source
